molecular formula C33H35N5O5Si B12905318 Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]- CAS No. 77244-83-8

Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-

Katalognummer: B12905318
CAS-Nummer: 77244-83-8
Molekulargewicht: 609.7 g/mol
InChI-Schlüssel: DXDHVNNXLTVJCH-CRDHKZEPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a benzoyl group at the nitrogen position and a tert-butyldiphenylsilyl group at the 5’-hydroxyl position. It is commonly used in organic synthesis and biochemical research due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- typically involves the protection of the 5’-hydroxyl group of adenosine with a tert-butyldiphenylsilyl groupThe reaction conditions often include the use of silylating agents and benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can lead to deprotected adenosine derivatives .

Wissenschaftliche Forschungsanwendungen

Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- involves its interaction with various molecular targets and pathways. The benzoyl and silyl groups provide stability and protect the nucleoside from enzymatic degradation, allowing it to participate in biochemical reactions more effectively. The compound can act as a substrate or inhibitor in enzymatic processes, influencing cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Adenosine, N-benzoyl-5’-O-[(1,1-dimethylethyl)diphenylsilyl]- is unique due to its combination of benzoyl and silyl protective groups, which confer specific chemical properties and stability. This makes it particularly useful in synthetic chemistry and biochemical research .

Eigenschaften

77244-83-8

Molekularformel

C33H35N5O5Si

Molekulargewicht

609.7 g/mol

IUPAC-Name

N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C33H35N5O5Si/c1-33(2,3)44(23-15-9-5-10-16-23,24-17-11-6-12-18-24)42-19-25-27(39)28(40)32(43-25)38-21-36-26-29(34-20-35-30(26)38)37-31(41)22-13-7-4-8-14-22/h4-18,20-21,25,27-28,32,39-40H,19H2,1-3H3,(H,34,35,37,41)/t25-,27-,28-,32-/m1/s1

InChI-Schlüssel

DXDHVNNXLTVJCH-CRDHKZEPSA-N

Isomerische SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O

Kanonische SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.